N'-(5-chloro-2-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a synthetic compound with significant potential in pharmaceutical research. Its molecular formula is and it has a molecular weight of approximately 420.96 g/mol. The compound is characterized by its purity, typically around 95%, making it suitable for various research applications.
This compound falls under the category of organic compounds, specifically as an amide derivative. It contains multiple functional groups, including a chloro-substituted aromatic ring, a piperazine moiety, and a thiophene group, which contribute to its biological activity and potential therapeutic applications.
The synthesis of N'-(5-chloro-2-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide typically involves several steps, including the formation of the core structure through coupling reactions. A common approach may include:
These reactions require careful monitoring of temperature, solvent choice, and reaction times to optimize yield and purity .
The molecular structure of N'-(5-chloro-2-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide can be represented as follows:
InChI=1S/C20H25ClN4O2S/c1-14-3-4-16(21)11-17(14)23-20(27)19(26)22-12-18(15-5-10-28-13-15)25-8-6-24(2)7-9-25/h3-5,10-11,13,18H,6-9,12H2,1-2H3,(H,22,26)(H,23,27)
The structure features a central ethylene diamine backbone connected to both a chloro-substituted phenyl ring and a piperazine-thiophene side chain. This complex structure is indicative of its potential interactions in biological systems.
The compound may undergo various chemical reactions typical for amides and substituted aromatic compounds:
These reactions are essential for modifying the compound's properties or synthesizing derivatives with enhanced biological activity .
The physical properties of N'-(5-chloro-2-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide include:
Property | Value |
---|---|
Molecular Weight | 420.96 g/mol |
Purity | ~95% |
Solubility | Soluble in organic solvents; limited water solubility |
Melting Point | Not specified |
Chemical properties include stability under standard laboratory conditions but may vary under extreme pH or temperature .
N'-(5-chloro-2-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide has several potential applications in scientific research:
Further studies are necessary to fully explore its therapeutic potential and mechanisms of action .
CAS No.: 600-63-5
CAS No.: 18679-18-0
CAS No.: 1335401-45-0
CAS No.: 22638-09-1
CAS No.: 74340-06-0